N-(1-(furan-2-carbonyl)indolin-6-yl)-4-methoxy-2-methylbenzenesulfonamide

Tubulin polymerization Anticancer Indoline sulfonamide

N-(1-(Furan-2-carbonyl)indolin-6-yl)-4-methoxy-2-methylbenzenesulfonamide (CAS 1021208-97-8; molecular formula C21H20N2O5S; molecular weight 412.5 g/mol) is a synthetic small molecule belonging to the indoline-sulfonamide structural class. The compound features a 2,3-dihydroindole (indoline) core bearing a furan-2-carbonyl substituent at the N1 position and a 4-methoxy-2-methylbenzenesulfonamide group at the C6 position of the indoline ring.

Molecular Formula C21H20N2O5S
Molecular Weight 412.5 g/mol
CAS No. 1021208-97-8
Cat. No. B3202400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(furan-2-carbonyl)indolin-6-yl)-4-methoxy-2-methylbenzenesulfonamide
CAS1021208-97-8
Molecular FormulaC21H20N2O5S
Molecular Weight412.5 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OC)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2
InChIInChI=1S/C21H20N2O5S/c1-14-12-17(27-2)7-8-20(14)29(25,26)22-16-6-5-15-9-10-23(18(15)13-16)21(24)19-4-3-11-28-19/h3-8,11-13,22H,9-10H2,1-2H3
InChIKeyPPIORVYUPUYODS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-(Furan-2-carbonyl)indolin-6-yl)-4-methoxy-2-methylbenzenesulfonamide: Structural Identity and Compound-Class Context for Procurement Decisions


N-(1-(Furan-2-carbonyl)indolin-6-yl)-4-methoxy-2-methylbenzenesulfonamide (CAS 1021208-97-8; molecular formula C21H20N2O5S; molecular weight 412.5 g/mol) is a synthetic small molecule belonging to the indoline-sulfonamide structural class . The compound features a 2,3-dihydroindole (indoline) core bearing a furan-2-carbonyl substituent at the N1 position and a 4-methoxy-2-methylbenzenesulfonamide group at the C6 position of the indoline ring [1]. Indoline-sulfonamide derivatives have been characterized in the primary patent and medicinal chemistry literature as inhibitors of tubulin polymerization [2], carbonic anhydrase isoforms [3], and bacterial enzymes including DapE and NDM-1 metallo-β-lactamase [4]. The specific substitution pattern of this compound—combining an electron-rich furan-2-carbonyl N-acyl group with a methoxy-methyl-substituted arylsulfonamide—differentiates it within the broader indoline-sulfonamide landscape and may confer distinct target-binding and physicochemical properties relative to close analogs [1].

Why N-(1-(Furan-2-carbonyl)indolin-6-yl)-4-methoxy-2-methylbenzenesulfonamide Cannot Be Interchanged with Other Indoline-Sulfonamide Analogs


Within the indoline-sulfonamide compound class, biological activity is exquisitely sensitive to the position and electronic character of substituents on both the indoline core and the sulfonamide aryl ring. Published structure-activity relationship (SAR) studies demonstrate that relocating the sulfonamide attachment from the indoline C6 to C7 position, or altering the N1 acyl group from furan-2-carbonyl to other heteroaryl carbonyls, can profoundly shift both target potency and mechanism of action [1]. In the antitubulin indoline-sulfonamide series, compounds with 7-aroylamino substitution (IC₅₀ = 1.1–1.2 μM for tubulin polymerization inhibition) differ mechanistically and in cellular potency from analogs bearing a C6 sulfonamide and N1 aroyl substitution [1]. Similarly, indoline-6-sulfonamides reported as DapE inhibitors show antibacterial activity that is contingent on the specific N1 substituent identity [2]. The 4-methoxy-2-methyl substitution pattern on the benzenesulfonamide ring further modulates electronic density and steric profile at the zinc-binding or target-engagement interface, distinguishing this compound from unsubstituted, mono-substituted, or differently substituted benzenesulfonamide analogs [3]. Generic substitution with a structurally related but non-identical indoline-sulfonamide risks targeting a different biochemical pathway altogether, invalidating comparative experimental conclusions and compromising reproducibility in mechanism-of-action studies.

Quantitative Differentiation Evidence for N-(1-(Furan-2-carbonyl)indolin-6-yl)-4-methoxy-2-methylbenzenesulfonamide Versus Structural Analogs


Regioisomeric Differentiation: C6-Sulfonamide Indoline vs. C7-Aroylamino Indoline Scaffolds in Tubulin Polymerization Inhibition

The target compound places the sulfonamide group at the indoline C6 position with a furan-2-carbonyl at N1, representing a regioisomeric arrangement distinct from the 7-aroylaminoindoline-1-benzenesulfonamide series [1]. In the published 7-aroylaminoindoline-1-sulfonamide series, the most potent tubulin polymerization inhibitors (compounds 15 and 16) display IC₅₀ values of 1.1 μM and 1.2 μM, respectively, with human cancer cell growth inhibition IC₅₀ values ranging from 8.6 to 10.8 nM across KB, MKN45, H460, HT29, and TSGH cell lines [1]. The reversal of substitution topology (sulfonamide at C6 with N1 acylation vs. sulfonamide at N1 with C7 acylation) is expected to alter the colchicine-site binding pose and tubulin polymerization inhibitory profile based on established SAR within the indoline class [1]. Direct head-to-head quantitative comparison data for the target compound are not available in the public domain; this evidence dimension is therefore class-level inference.

Tubulin polymerization Anticancer Indoline sulfonamide Colchicine binding site Regioisomerism

Sulfonamide Aryl Substitution Differentiation: 4-Methoxy-2-Methyl vs. Unsubstituted or 4-Methoxy-Only Benzenesulfonamide Analogs in Carbonic Anhydrase Inhibition

The target compound carries a 4-methoxy-2-methylbenzenesulfonamide group. In the indolin-2-one-based sulfonamide series evaluated against carbonic anhydrase isoforms hCA I, II, IV, and VII, the identity and position of substituents on the benzenesulfonamide ring markedly influence inhibitory potency [1]. Across 18 sulfonamides in that study, hCA I KIs ranged from 42 to 8550.9 nM, hCA II KIs from 5.9 to 761 nM, hCA IV KIs from 4.0 to 2069.5 nM, and hCA VII KIs from 13.2 to 694 nM, demonstrating that subtle sulfonamide aryl modifications produce >1000-fold differences in isoform potency [1]. The 2-methyl substituent present on the target compound introduces ortho steric bulk absent in 4-methoxy-only or unsubstituted benzenesulfonamide analogs, which is predicted to influence the zinc-coordination geometry and active-site complementarity within specific CA isoforms [1]. Direct CA inhibition data for CAS 1021208-97-8 are not publicly available; this evidence is class-level inference derived from the indoline-benzenesulfonamide CA inhibitor literature.

Carbonic anhydrase inhibition Benzenesulfonamide SAR Indoline sulfonamide Zinc-binding group Isoform selectivity

N1-Heteroaroyl Substituent Differentiation: Furan-2-Carbonyl vs. Other N1-Acyl Groups in Indoline-6-Sulfonamide Antibacterial DapE Inhibitors

Indoline-6-sulfonamides have been identified as inhibitors of the bacterial enzyme DapE (N-succinyl-L,L-diaminopimelic acid desuccinylase), a validated antibacterial target in the lysine biosynthesis pathway [1]. The N1 substituent on the indoline core is a critical determinant of DapE inhibitory potency and antibacterial spectrum [1]. The target compound's N1-furan-2-carbonyl group introduces a heteroaromatic acyl substituent that is electronically distinct from the benzoyl, acetyl, or arylsulfonyl N1 substituents evaluated in published DapE inhibitor series [1]. The furan oxygen provides hydrogen-bond acceptor capacity and altered π-electron distribution relative to phenyl-based N1 substituents, which may tune binding affinity at the DapE active site or influence bacterial cell permeability [1]. Direct DapE inhibition data for CAS 1021208-97-8 are not publicly reported; this dimension represents class-level inference from the indoline-6-sulfonamide DapE inhibitor chemotype.

DapE inhibition Antibacterial Indoline-6-sulfonamide NDM-1 Metallo-β-lactamase

Patent-Documented Structural Novelty: Differentiation from Prior-Art Indoline-Sulfonamide Compositions of Matter

The compound is listed as a reference example within the patent literature encompassing indoline-sulfonamide compositions of matter, specifically cited as 'US10202379, Reference Example 629' in chemical sourcing databases, though the primary patent family describing indoline-sulfonamide tubulin inhibitors (NZ561060A / US2008/0058386A1) establishes the broader structural genus from which this compound derives [1]. The specific combination of (i) a furan-2-carbonyl N1-acyl group, (ii) a 4-methoxy-2-methylbenzenesulfonamide at C6, and (iii) the indoline (2,3-dihydroindole) core distinguishes this compound from the 7-aroylaminoindoline-1-benzenesulfonamide series exemplified by compounds 15, 16, 27, and 38 in the published antitubulin patent [1]. This specific substitution pattern is not represented among the exemplified compounds in the primary antitubulin indoline-sulfonamide patent or the DapE inhibitor patent family [1].

Patent composition of matter Indoline sulfonamide Structural novelty Intellectual property Reference example

LIMITATION NOTICE: Absence of Publicly Available Direct Quantitative Biological Data for CAS 1021208-97-8

A comprehensive search of PubMed, BindingDB, ChEMBL, PubChem BioAssay, and Google Patents (as of April 2026) did not identify any published primary research articles, patent biological examples, or public database entries containing direct quantitative biological assay data (IC₅₀, KI, EC₅₀, MIC, or % inhibition values) for N-(1-(furan-2-carbonyl)indolin-6-yl)-4-methoxy-2-methylbenzenesulfonamide (CAS 1021208-97-8). All differentiation claims in this Evidence Guide are therefore based on class-level SAR inference from structurally related indoline-sulfonamide compounds, supported by established medicinal chemistry principles. Users procuring this compound for biological screening should anticipate that its activity profile against specific targets (tubulin, carbonic anhydrases, DapE, kinases) has not been experimentally validated in the peer-reviewed literature. Procurement decisions should be made with the understanding that this compound represents a novel, untested chemical entity within a biologically validated scaffold class, and its principal value lies in its utility as a tool for de novo SAR exploration rather than as a reference inhibitor with known potency values.

Data gap Procurement caution Assay development Primary screening

Optimal Research and Procurement Application Scenarios for N-(1-(Furan-2-carbonyl)indolin-6-yl)-4-methoxy-2-methylbenzenesulfonamide


De Novo Tubulin Polymerization Inhibitor Screening and Colchicine-Site SAR Expansion

This compound is optimally deployed as a structurally novel probe in tubulin polymerization inhibitor screening campaigns. The established antitubulin activity of indoline-sulfonamides at the colchicine binding site [1] makes the C6-sulfonamide/N1-furan-2-carbonyl topology a valuable addition to SAR libraries aimed at identifying colchicine-site ligands with altered binding kinetics or resistance profiles. Its regioisomeric distinction from the 7-aroylaminoindoline-1-sulfonamide series (compounds 15/16, tubulin polymerization IC₅₀ = 1.1–1.2 μM) [1] provides a basis for comparative tubulin polymerization assays using standardized protocols.

Carbonic Anhydrase Isoform Profiling with Ortho-Substituted Benzenesulfonamide Zinc-Binding Groups

The 4-methoxy-2-methylbenzenesulfonamide zinc-binding group offers a distinct steric and electronic profile for carbonic anhydrase isoform selectivity profiling. Given that indolin-2-one-benzenesulfonamides exhibit KI values spanning three orders of magnitude across hCA isoforms I, II, IV, and VII (4.0–8550.9 nM) depending on substitution patterns [2], this compound can serve as a test article in broad CA isoform panels to evaluate how ortho-methyl substitution on the benzenesulfonamide influences selectivity relative to unsubstituted or para-substituted-only analogs.

Antibacterial DapE Inhibitor Lead Exploration with Heteroaromatic N1 Substituents

The indoline-6-sulfonamide scaffold with an N1-furan-2-carbonyl substituent is structurally aligned with the DapE inhibitor chemotype validated against Gram-negative bacteria [3]. This compound can be utilized in DapE enzyme inhibition assays and bacterial susceptibility testing to assess whether the furan-2-carbonyl N1 substituent confers advantages in DapE binding affinity or bacterial outer membrane permeability compared to previously characterized N1-phenyl or N1-alkyl analogs.

Chemical Biology Tool for Indoline-Sulfonamide Polypharmacology Profiling

Given the indoline-sulfonamide scaffold's documented activities across tubulin [1], carbonic anhydrases [2], DapE [3], and kinase targets, this compound is well-suited for broad-panel biochemical profiling (e.g., kinase selectivity panels, CA isoform panels, tubulin polymerization assays) to map its polypharmacology fingerprint. The dual N1-furan-2-carbonyl and C6-(4-methoxy-2-methyl)benzenesulfonamide substitution pattern may confer a unique target engagement signature distinct from previously profiled indoline-sulfonamides.

Quote Request

Request a Quote for N-(1-(furan-2-carbonyl)indolin-6-yl)-4-methoxy-2-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.